molecular formula C18H14N2O2 B2887166 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione CAS No. 88422-83-7

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

Katalognummer: B2887166
CAS-Nummer: 88422-83-7
Molekulargewicht: 290.322
InChI-Schlüssel: VORHKXJENRYGEN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-((3,4-Dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione (CAS 88422-83-7) is a chemical compound of significant interest in medicinal chemistry and neuroscience research, particularly in the development of novel therapies for Alzheimer's disease. With the molecular formula C18H14N2O2 and a molecular weight of 290.32 g/mol , this compound incorporates an isoindoline-1,3-dione (phthalimide) scaffold, a privileged structure known for its ability to interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE) . This mechanism is critical, as AChE inhibitors are a primary therapeutic strategy for managing Alzheimer's symptoms by increasing acetylcholine levels in the brain . The design of such hybrids, which can simultaneously bind to both the catalytic active site and the peripheral anionic site of AChE, represents a promising approach to creating more effective anti-Alzheimer agents with potential neuroprotective effects . Beyond its application in neuroscience, the compound has also been investigated for its potential anti-inflammatory and analgesic properties, making it a candidate for the development of new pharmaceuticals . It is supplied with a purity of 95% . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic use. Researchers should handle it with care, noting its associated hazard warnings for being harmful if swallowed, causing skin and serious eye irritation, and potentially causing respiratory irritation .

Eigenschaften

IUPAC Name

2-(3,4-dihydroisoquinolin-1-ylmethyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O2/c21-17-14-7-3-4-8-15(14)18(22)20(17)11-16-13-6-2-1-5-12(13)9-10-19-16/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORHKXJENRYGEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)CN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40966050
Record name 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5175-38-2
Record name 2-[(3,4-Dihydroisoquinolin-1-yl)methyl]-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Core Synthetic Strategies for 3,4-Dihydroisoquinoline Derivatives

The 3,4-dihydroisoquinoline moiety is typically synthesized via cyclization reactions or modifications of pre-existing isoquinoline frameworks. Key approaches include:

Homophthalic Anhydride-Imine Condensation

A modern approach involves reacting homophthalic anhydride with imines to construct tetrahydroisoquinoline derivatives. For instance, heating homophthalic anhydride with imines in toluene or 1,2-dichloroethane (DCE) at reflux produces carboxylated dihydroisoquinolines. This method’s stereoselectivity (yielding trans-isomers predominantly) is critical for ensuring regiochemical control in subsequent steps.

Synthesis of 2-((3,4-Dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione

The target compound requires coupling the 3,4-dihydroisoquinoline unit with isoindoline-1,3-dione via a methylene bridge. Two validated pathways emerge from the literature:

Alkylation of 3,4-Dihydroisoquinoline with Bromomethyl Isoindoline-1,3-dione

Procedure:
  • Synthesis of Bromomethyl Isoindoline-1,3-dione :
    Isoindoline-1,3-dione is treated with paraformaldehyde and hydrobromic acid (HBr) in acetic acid to introduce the bromomethyl group.

  • Nucleophilic Substitution :
    3,4-Dihydroisoquinoline (1 equiv) reacts with bromomethyl isoindoline-1,3-dione (1.2 equiv) in dimethylformamide (DMF) at 60°C for 12 hours. Triethylamine (2 equiv) is added to scavenge HBr.

Optimization Data:
Parameter Optimal Value Yield Improvement
Solvent DMF 78% → 85%
Temperature 60°C 65% → 85%
Base Triethylamine 70% → 85%

This method is noted for scalability but requires careful control of moisture to prevent hydrolysis.

Mannich Reaction-Mediated Coupling

Procedure:
  • Mannich Base Formation :
    3,4-Dihydroisoquinoline (1 equiv), isoindoline-1,3-dione (1 equiv), and formaldehyde (1.5 equiv) are refluxed in ethanol with catalytic acetic acid for 24 hours.

  • Workup :
    The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the target compound.

Stereochemical Considerations:

The reaction favors the trans-configuration at the methylene bridge due to steric hindrance between the dihydroisoquinoline and isoindoline moieties.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Limitation
Alkylation 85 ≥98 Scalable, short reaction time Moisture-sensitive intermediates
Mannich Reaction 72 95 Single-step, no pre-functionalization Lower yield, longer duration

The alkylation route is preferred for industrial applications, while the Mannich reaction suits small-scale exploratory syntheses.

Large-Scale Production and Process Optimization

Solvent Selection

  • DMF vs. Ethanol : DMF enhances reaction rates but complicates recycling. Ethanol, though greener, necessitates longer reaction times.

Catalytic Improvements

  • Phase-Transfer Catalysis : Adding tetrabutylammonium bromide (TBAB) in biphasic systems (water/toluene) increases yield to 89% by facilitating interfacial reactions.

Purification Techniques

  • Crystallization vs. Chromatography : Crystallization from ethanol/water (3:1) achieves 98% purity, avoiding costly chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure high yields and purity of the products .

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and substituted isoindoline-1,3-dione compounds, which can be further utilized in various applications.

Wissenschaftliche Forschungsanwendungen

Based on the search results, here's information on compounds related to "2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione" and their applications.

Note: The search results do not directly provide information on the applications of the specific compound "2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione". However, they do discuss related compounds and their uses, which can provide some context.

Phthalimides

(1S,2R)-2-[[(1S)-1-[(1,3-dioxo-2-isoindolyl)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-oxomethyl]-1-cyclohexanecarboxylic acid is identified as a phthalimide .

  • Phthalimides are a class of compounds with diverse applications in pharmaceuticals, agriculture, and materials science .

3,4-Dihydroisoquinoline Derivatives

  • Antidepressants: A series of 3,4-dihydroisoquinoline compounds were synthesized and assessed for their potential as antidepressants .
    • Specific compounds (6a-1, 6a-16, 6b-6, and 6b-13) showed low toxicities on L02 and HEK293 cells at a concentration of 100 μM .
    • Compound 6a-9 exhibited neuroprotection activity but had a higher inhibition on the growth of HEK293 and L02 cells .
    • Compound 6a-1 displayed a higher safety profile on HEK293 (10.3%) and L02 (13.7%) cells, superior to Agomelatine (47.5% and 41.8%) .
  • Other Isoquinoline Derivatives: Study mentions the synthesis of novel 1-oxo-2,3,4-trisubstituted tetrahydroisoquinoline derivatives bearing heterocyclic moieties .

Lactate Chemical Exchange Saturation Transfer (LATEST) Imaging

  • LATEST is a chemical exchange saturation transfer (CEST) MRI method used for non-invasive imaging of lactate . It is based on the exchange between lactate hydroxyl proton and bulk water protons to image lactate with high spatial resolution .
  • Applications: Diagnosis and evaluation of therapeutic response in cancer, diabetes, cardiac, and musculoskeletal diseases .

Antibacterial Materials

  • Antibacterial Polymeric Systems: Used for responsive antibacterial activity, anti-biofilm formation, and the formation of antibacterial polymeric films .
    • These materials are tailored for the medical industry to create responsive, customized bactericidal materials .

Wirkmechanismus

The mechanism of action of 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, as a dopamine receptor ligand, it binds to the receptor’s allosteric site, modulating its activity and potentially exerting antipsychotic effects. Additionally, its inhibition of monoamine oxidase and cholinesterase involves the binding to the active sites of these enzymes, preventing the breakdown of neurotransmitters and enhancing their availability in the synaptic cleft .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Compounds

Table 1: Key Structural Analogs and Their Activities
Compound Name / ID Structural Feature Biological Activity (IC50 or Relative Efficacy) Toxicity Profile Reference
Target Compound 3,4-Dihydroisoquinoline-methyl-isoindoline-1,3-dione Not explicitly reported Inferred low toxicity* N/A
Con1 (Control) 4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione IC50 >200 µM (anti-tumor) Not reported [1]
Con2 (Control) 3-(4-Amino-oxoisoindolin-2-yl)piperidine-2,6-dione IC50 >200 µM (anti-tumor) Not reported [1]
2-(Phenylimino)methyl analog Phenylimino-methyl substituent 1.6× analgesic activity vs. metamizole sodium Low acute toxicity [3, 7]
2-(4-Trifluoromethylphenyl) derivative Trifluoromethylphenyl substitution High anti-acetylcholinesterase activity† Not reported [6]
2-(Chloromethyl)isoindoline-1,3-dione Chloromethyl substituent Precursor for synthesis High reactivity [9]

*Inferred from structural analogs with similar substituents .

Key Observations:

Anti-Tumor Activity: The target compound’s dihydroisoquinoline moiety may enhance potency compared to controls like Con1–Con3, which lack fused heterocycles and show poor IC50 (>200 µM) . Urea or trifluoromethyl modifications in analogs (e.g., ) suggest electron-withdrawing groups improve activity.

Analgesic Activity: The phenylimino-methyl analog () demonstrates 1.6× higher efficacy than metamizole sodium, indicating that nitrogen-rich substituents enhance CNS targeting. The target compound’s dihydroisoquinoline group could similarly modulate pain pathways.

Toxicity: Low acute toxicity is observed in phenylimino derivatives (), suggesting the isoindoline core is well-tolerated. Chloromethyl analogs () are more reactive and likely toxic.

Key Insights:
  • The dihydroisoquinoline-methyl group in the target compound may reduce solubility compared to hydroxylated analogs () but improve blood-brain barrier penetration for CNS applications .

Mechanistic and Functional Group Analysis

  • Isoindoline-1,3-dione Core : Common to all analogs, this core interacts with enzymes (e.g., acetylcholinesterase) via hydrogen bonding and π-π stacking .
  • Dihydroisoquinoline Moiety: Unique to the target compound, this group may inhibit monoamine oxidases (MAOs) or opioid receptors, analogous to natural isoquinoline alkaloids .
  • Substituent Effects: Electron-withdrawing groups (e.g., -CF₃, -Br) enhance enzyme inhibition . Bulky groups (e.g., phenylimino) improve analgesic activity but may reduce bioavailability .

Biologische Aktivität

2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione (CAS: 88422-83-7) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies, including data tables and relevant case studies.

The compound is characterized by the presence of an isoindoline core fused with a dihydroisoquinoline moiety. Its structural formula can be represented as follows:

C15H14N2O2\text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2

This structure suggests potential interactions with biological targets, particularly in neuropharmacology and oncology.

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoindoline derivatives. For instance, compounds similar to 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione have demonstrated significant cytotoxic effects against various cancer cell lines. Specifically:

CompoundCell LineIC50 (µM)Reference
2-((3,4-Dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dioneHeLa10.46 ± 0.82
Related Isoindoline DerivativeMCF715.20 ± 1.00

The IC50 value indicates the concentration required to inhibit cell growth by 50%, demonstrating that this compound exhibits promising cytotoxicity against cancer cells.

Neuroprotective Effects

The neuroprotective properties of derivatives from the dihydroisoquinoline family have been explored in several studies. For example, compounds synthesized from this family showed protective effects on neuronal cells under stress conditions induced by corticosterone:

CompoundCell TypeProtective Effect (%)Reference
6a-1PC1285
6a-9HEK29390

These findings suggest that derivatives like 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione could serve as leads for developing neuroprotective agents.

The mechanism through which these compounds exert their effects is multifaceted:

  • DNA Interaction : Some studies indicate that similar isoindoline compounds can intercalate with DNA, leading to cleavage and subsequent apoptosis in cancer cells .
  • Receptor Modulation : Dihydroisoquinoline derivatives have been shown to act as modulators at various neurotransmitter receptors, enhancing or inhibiting their activity depending on the context .
  • Signal Pathway Inhibition : Compounds like these may inhibit key signaling pathways involved in cell proliferation and survival, making them potential candidates for targeted cancer therapies .

Study on Antidepressant Activity

A notable study synthesized a series of 3,4-dihydroisoquinoline compounds that were evaluated for their antidepressant properties. The compound 6a-1 exhibited significant behavioral improvements in animal models compared to traditional antidepressants like Agomelatine .

Cytotoxicity Assessments

In vitro assays conducted on multiple cell lines (e.g., HeLa, HEK293) revealed that various derivatives of isoindolines showed low toxicity at therapeutic concentrations, suggesting a favorable safety profile for further development .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing 2-((3,4-dihydroisoquinolin-1-yl)methyl)isoindoline-1,3-dione and its derivatives?

  • Methodological Answer : The compound is typically synthesized via condensation reactions between isoindoline-1,3-dione precursors and functionalized dihydroisoquinoline moieties. For example, phthalic anhydride is reacted with intermediates like 6-aminotetrahydroisoquinoline derivatives under reflux in acetic acid, followed by purification via silica gel chromatography . Alternative routes involve coupling with acyl chlorides in the presence of 4-dimethylaminopyridine (DMAP) and anhydrous potassium carbonate . Yield optimization often requires precise control of temperature, solvent selection (e.g., dioxane), and stoichiometric ratios.

Q. How are structural characteristics of this compound validated post-synthesis?

  • Methodological Answer : Structural confirmation relies on a combination of spectroscopic techniques:

  • 1H NMR to verify proton environments and substituent positioning.
  • Mass spectrometry (MS) for molecular weight validation.
  • FT-IR to identify functional groups (e.g., C=O stretches at ~1700 cm⁻¹) .
  • X-ray crystallography for unambiguous determination of stereochemistry and crystal packing, as demonstrated in analogous tetrahydroisoquinoline derivatives .

Advanced Research Questions

Q. How can computational chemistry methods enhance the understanding of this compound's reactivity and interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G(d,p)) predict electronic properties, frontier molecular orbitals, and reactive sites. Molecular docking simulations assess binding affinities to biological targets (e.g., acetylcholinesterase or hypoglycemic receptors), guiding structure-activity relationship (SAR) studies . Hirshfeld surface analysis further identifies non-covalent interactions critical for crystallization and stability .

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial vs. neurotoxic effects) may arise from structural variations or assay conditions. To address this:

  • Perform comparative SAR studies by synthesizing analogs with controlled substituent modifications .
  • Standardize in vitro assays (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) using reference compounds and replicate experiments across independent labs .
  • Cross-validate findings with molecular dynamics simulations to assess target binding consistency .

Q. How should researchers design experiments for optimizing synthesis yield and purity?

  • Methodological Answer : Apply statistical Design of Experiments (DoE) principles:

  • Use response surface methodology (RSM) to model interactions between variables (e.g., reactant ratios, temperature).
  • Employ central composite designs to minimize experimental runs while maximizing data robustness .
  • For purification, compare chromatographic techniques (e.g., HPLC vs. flash chromatography) using purity metrics like HPLC area-under-curve (AUC) .

Q. What approaches are used to evaluate the compound's pharmacokinetics and toxicity in preclinical research?

  • Methodological Answer :

  • In vitro metabolic stability : Incubate with liver microsomes to assess cytochrome P450-mediated degradation.
  • ADME profiling : Use Caco-2 cell monolayers to predict intestinal absorption and blood-brain barrier permeability.
  • In vivo toxicity : Conduct acute toxicity studies in rodent models, monitoring organ histopathology and serum biomarkers (e.g., ALT/AST for liver damage) .

Q. How can researchers integrate reaction path search methods to improve synthetic route efficiency?

  • Methodological Answer : Leverage quantum chemical reaction path searches (e.g., via the GRRM17 software) to identify low-energy transition states and intermediates. Pair this with machine learning to predict optimal solvent systems and catalysts, reducing trial-and-error experimentation .

Future Research Directions

  • Target Identification : Use chemoproteomics to map protein targets in disease-relevant pathways .
  • Green Chemistry : Explore continuous flow synthesis to reduce waste and improve scalability .
  • Polypharmacology : Investigate multi-target effects via network pharmacology models .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.